molecular formula C13H11N5O B2846461 2-hydrazinyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine CAS No. 1338658-83-5

2-hydrazinyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine

Cat. No.: B2846461
CAS No.: 1338658-83-5
M. Wt: 253.265
InChI Key: WQOROUGYFUOKMT-UHFFFAOYSA-N
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Description

2-hydrazinyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine is a heterocyclic compound that features a unique combination of pyridine, phenyl, and oxadiazole rings. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydrazinyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine typically involves the following steps:

    Formation of the Hydrazine Derivative: The starting material, 2-chloro-4-pyridine, is reacted with hydrazine hydrate to form 2-hydrazino-4-pyridine.

    Cyclization: The hydrazine derivative is then subjected to cyclization with benzonitrile in the presence of a suitable catalyst, such as phosphorus oxychloride (POCl3), to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-hydrazinyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form the corresponding azo compound.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products

    Oxidation: Azo derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted phenyl and pyridine derivatives.

Scientific Research Applications

2-hydrazinyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-hydrazinyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Hydrazino-4-pyridyl)-3-phenyl-1,2,4-triazole
  • 5-(2-Hydrazino-4-pyridyl)-3-phenyl-1,2,4-thiadiazole

Uniqueness

2-hydrazinyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine is unique due to its oxadiazole ring, which imparts distinct chemical and biological properties compared to its triazole and thiadiazole analogs. The oxadiazole ring enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O/c14-17-11-8-10(6-7-15-11)13-16-12(18-19-13)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQOROUGYFUOKMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NC=C3)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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